molecular formula C10H6I2N2O2 B2946767 2-imino-6,8-diiodo-2H-chromene-3-carboxamide CAS No. 1823984-45-7

2-imino-6,8-diiodo-2H-chromene-3-carboxamide

Cat. No. B2946767
CAS RN: 1823984-45-7
M. Wt: 439.979
InChI Key: HWARNFPBPIENKE-UHFFFAOYSA-N
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Description

2-imino-6,8-diiodo-2H-chromene-3-carboxamide is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of heterocyclic compounds known as coumarin (benzo-α-pyrones), which are derived from the fusion of α-pyrone ring with benzene nucleus .


Synthesis Analysis

The synthesis of 2-imino-2H-chromene-3-carboxamide and its derivatives has been achieved through various methods. One such method involves the reaction of Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II) and Zn (II) chlorides with the 2-imino-2H-chromene-3-carboxamide organic ligand . Another method involves the Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of 2-imino-2H-chromene-3-carboxamide and its derivatives has been characterized by various techniques such as elemental analysis (CHN), IR, magnetic susceptibility, mass spectra, 1 HNMR, UV–Vis, ESR, thermal analysis (TG, DTG and DTA) and molar conductance measurements .


Chemical Reactions Analysis

The chemical reactions involving 2-imino-2H-chromene-3-carboxamide have been studied extensively. For instance, new metal complexes derived from the reaction of Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II) and Zn (II) chlorides with the 2-imino-2H-chromene-3-carboxamide organic ligand have been synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-imino-2H-chromene-3-carboxamide and its derivatives have been analyzed using various techniques. For instance, the complexes formed with metal ions are 1:2 and 1:3 electrolytes according to their molar conductivities .

Scientific Research Applications

Cancer Research

The core structure of 2-imino-2H-chromene derivatives has been studied for their cytotoxic properties against various cancer cell lines . These compounds have shown promise as potential therapeutic agents in the treatment of cancer. Specifically, they have been evaluated for their ability to inhibit AKR1B10, a reductase enzyme that plays a role in the development of certain cancers . Molecular docking studies suggest that these compounds can form critical hydrogen-bonding interactions with the catalytic site of AKR1B10, indicating a potential mechanism for their anticancer activity .

Alzheimer’s Disease Research

The derivatives of 2-imino-2H-chromene, including those similar to 2-imino-6,8-diiodo-2H-chromene-3-carboxamide, have been explored for their potential anti-Alzheimer’s effects . The research in this area focuses on the development of compounds that can mitigate the progression of Alzheimer’s disease, potentially by interacting with biological targets associated with the disease’s pathology.

Antimicrobial Activity

Studies have indicated that 2H-chromene derivatives possess antimicrobial properties . These compounds have been synthesized and tested against various strains of bacteria and fungi, showing inhibitory effects that could lead to new treatments for infectious diseases.

Anti-inflammatory Applications

The anti-inflammatory potential of 2H-chromene derivatives is another area of interest. These compounds may offer new avenues for the treatment of inflammatory conditions, possibly by modulating inflammatory pathways or targeting specific enzymes involved in the inflammatory response .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between 2H-chromene derivatives and biological targets. These studies help in predicting the binding affinity and mode of action of these compounds, which is essential for drug design and development .

Synthesis of Novel Compounds

The synthesis of novel 2H-chromene derivatives, including various substitutions and modifications, is a significant field of research. These synthetic efforts aim to enhance the biological activity and specificity of these compounds for various therapeutic applications .

Metal Complex Formation

Research has also been conducted on the formation of metal complexes with 2H-chromene derivatives. These complexes have been characterized and studied for their potential applications in various fields, including medicinal chemistry .

Cytotoxic Activity Evaluation

The evaluation of cytotoxic activity is a critical step in the development of anticancer agents. 2H-chromene derivatives have been assessed for their ability to induce cell death in cancerous cells, which is a promising indicator of their therapeutic potential .

Future Directions

The future directions for the study of 2-imino-2H-chromene-3-carboxamide and its derivatives could involve further exploration of their potential applications in various fields, such as medicine and biology. More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy .

properties

IUPAC Name

2-imino-6,8-diiodochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2N2O2/c11-5-1-4-2-6(9(13)15)10(14)16-8(4)7(12)3-5/h1-3,14H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARNFPBPIENKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=N)OC2=C(C=C1I)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-6,8-diiodo-2H-chromene-3-carboxamide

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